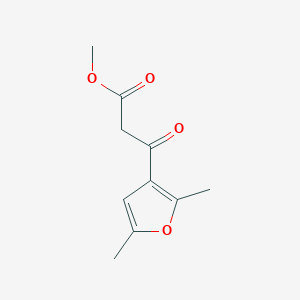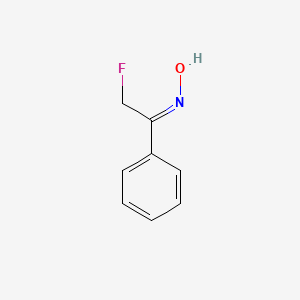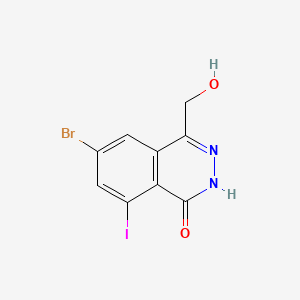![molecular formula C8H9N3O2S B15328447 methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate](/img/structure/B15328447.png)
methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate is a chemical compound with the molecular formula C8H9N3O2S and a molecular weight of 211.24 g/mol . This compound is characterized by the presence of a pyridine ring, a sulfanyl group, and a methanimidoyl carbamate moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate typically involves the reaction of 2-aminopyridine with a suitable thiol and a carbamate precursor. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions are mild and metal-free, often involving the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate include:
- N-(pyridin-2-yl)imidates
- N-(pyridin-2-yl)benzimidoyl cyanides
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a pyridine ring, a sulfanyl group, and a methanimidoyl carbamate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C8H9N3O2S |
|---|---|
Molekulargewicht |
211.24 g/mol |
IUPAC-Name |
methyl N-(C-pyridin-2-ylsulfanylcarbonimidoyl)carbamate |
InChI |
InChI=1S/C8H9N3O2S/c1-13-8(12)11-7(9)14-6-4-2-3-5-10-6/h2-5H,1H3,(H2,9,11,12) |
InChI-Schlüssel |
JTJGXYYEVABNSV-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC(=N)SC1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


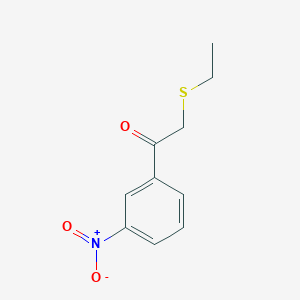
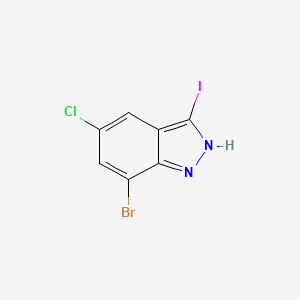
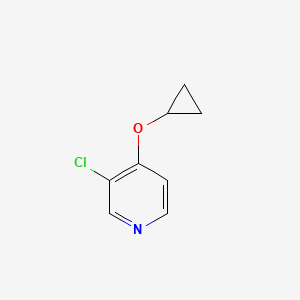
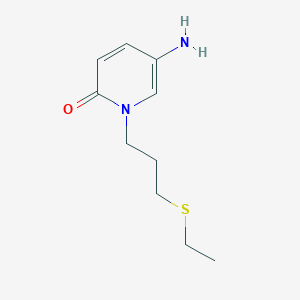
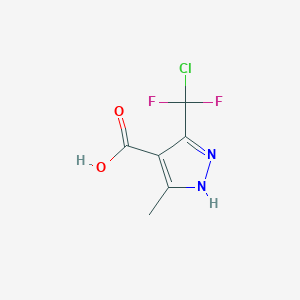


![4-Chloro-6-fluoro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B15328404.png)

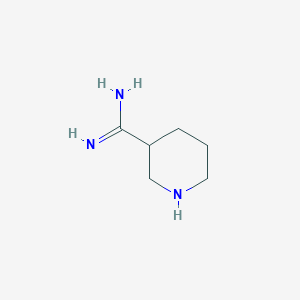
![2-[[(E)-2-phenylethenyl]sulfonylamino]propanoic acid](/img/structure/B15328422.png)
